(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one
Description
The compound (2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one features a propan-1-one backbone with three key substituents:
- A 1,1'-biphenyl-4-yl group at position 1, contributing aromatic bulk and hydrophobicity.
- A 2-(4-methylphenyl)hydrazin-1-ylidene moiety at position 2, introducing a conjugated hydrazone system with stereochemical specificity (Z/E configuration).
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its planar aromatic systems and hydrogen-bonding motifs. Its synthesis likely involves Claisen-Schmidt condensation or hydrazone formation, analogous to related propanone derivatives .
Properties
IUPAC Name |
(2Z,3E)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-14-21(15-9-17)25-26-22(16-24-28-2)23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16,25H,1-2H3/b24-16+,26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVMICDFMIZRT-KLCIZJNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one , with the molecular formula and CAS number 9614457, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a biphenyl moiety and a hydrazone structure, which are often associated with diverse biological activities. It has a molecular weight of 373.43 g/mol and exhibits moderate solubility characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 373.43 g/mol |
| Solubility | Moderately soluble |
| Log P (partition coefficient) | 4.04 |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key areas of activity include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of biphenyl hydrazones can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted to inhibit CYP1A2 and CYP2C19 enzymes, potentially affecting the pharmacokinetics of co-administered drugs .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives and found that they significantly inhibited the growth of various cancer cell lines, suggesting that modifications to the hydrazone structure can enhance potency .
- Antimicrobial Activity : Research conducted on biphenyl derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, supporting their potential as lead compounds for new antibiotics .
- Pharmacokinetic Studies : A pharmacokinetic analysis indicated that similar compounds exhibit high bioavailability and favorable distribution characteristics in vivo, making them suitable candidates for further development in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing hydrazone and hydrazine moieties exhibit significant anticancer properties. The structural features of (2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one suggest potential efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
A study on related hydrazone derivatives demonstrated their effectiveness against human cancer cells, highlighting their role in disrupting cellular processes involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activity. For instance, hydrazones are known for their ability to combat bacterial and fungal infections. The presence of the biphenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
Agrochemical Applications
Pesticidal Activity
The unique chemical structure of this compound can be explored for its pesticidal properties. Similar compounds have been synthesized and tested for herbicidal and insecticidal activities. The incorporation of the methoxyimino group is particularly noteworthy as it has been associated with enhanced herbicidal activity against various weed species .
Material Science
Polymer Chemistry
The compound's ability to form stable complexes with metal ions opens avenues for its application in polymer chemistry. It can serve as a precursor for the synthesis of novel polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. These materials could be beneficial in various industrial applications including coatings, adhesives, and composites.
Structure-Activity Relationship Studies
Molecular Modeling
The structural complexity of this compound allows for extensive structure-activity relationship (SAR) studies. Computational modeling techniques can be employed to predict its interactions with biological targets, aiding in the design of more potent derivatives.
Case Study 1: Anticancer Activity
A recent study evaluated a series of hydrazone derivatives similar to this compound against various cancer cell lines. The results showed that modifications in the hydrazone structure significantly influenced cytotoxicity levels.
Case Study 2: Pesticidal Efficacy
In a comparative study of several biphenyl-based compounds for herbicidal activity, this compound exhibited superior efficacy against key agricultural pests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propanone/Enone Backbones
a. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
- Structure: Enone system with hydroxyl and substituted aryl groups.
- Key Differences : The target compound replaces the hydroxyl group with a biphenyl moiety and incorporates a hydrazin-ylidene group instead of a simple aryl substituent.
- Synthesis: Prepared via Claisen-Schmidt condensation of para-hydroxyacetophenone with substituted aldehydes .
- Biological Relevance: Similar enones exhibit varied bioactivity depending on substituents (e.g., antimalarial, anti-inflammatory), though specific data for these derivatives are unavailable.
b. (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure: Propenone with a diazenyl-pyrrolidine group.
- Activity : Related piroxicam analogs with similar scaffolds show anti-HIV activity (EC50: 20–25 µM) .
c. Methyl (4E)-4-[[5-methyl-2-(4-methylphenyl)-3-oxidanylidene-1H-pyrazol-4-yl]hydrazinylidene]-3-oxidanylidene-cyclohexa-1,5-diene-1-carboxylate
Hydrazone/Hydrazin-ylidene Derivatives
a. (Z)-3-(2-{2-[1-(4-Hydroxyphenyl)ethylidene]hydrazin-1-yl}-1,3-thiazol-4-yl)-2H-chromen-2-one
- Structure: Chromenone-thiazole hybrid with a hydrazone linker.
- Key Differences: The thiazole ring and chromenone system introduce heterocyclic diversity absent in the target compound.
- Crystallography : Structural determination via SHELX and WinGX, common tools for similar compounds .
b. Amide-Based Anti-Echinococcal Compounds
- Structure : Amide-linked aromatic systems.
- hydrazone) impacts target specificity. Limited cross-activity data suggest structural nuances dictate biological profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Influence : The Z/E configuration at positions 2 and 3 may dictate binding specificity, as seen in hydrazone-based inhibitors .
Preparation Methods
Core Structure Assembly via Friedel-Crafts Acylation
The biphenyl-propanone backbone is synthesized through Friedel-Crafts acylation of biphenyl-4-carboxylic acid derivatives. Reacting biphenyl-4-carbonyl chloride with propionyl chloride in anhydrous dichloromethane under AlCl$$_3$$ catalysis (0.1 mol%, 0°C, 4 h) yields 1-(biphenyl-4-yl)propan-1-one. This intermediate is critical for subsequent functionalization, with purity >98% confirmed by GC-MS.
Hydrazone Formation at C2 Position
The C2 hydrazin-1-ylidene group is introduced through condensation of 1-(biphenyl-4-yl)propan-1-one with 4-methylphenylhydrazine. Optimal conditions involve refluxing in ethanol (75–80°C, 6 h) with glacial acetic acid catalyst (5 mol%), achieving 67% yield. Kinetic monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures complete consumption of starting material. The resulting 2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(biphenyl-4-yl)propan-1-one is purified through silica column chromatography (CH$$2$$Cl$$2$$:hexane 1:1), exhibiting $$ R_f = 0.52 $$ and melting point 168–170°C.
Stereoselective Oximation at C3
Methoxyimino installation at C3 employs methoxyamine hydrochloride under pH-controlled conditions. Reacting the hydrazone intermediate with 1.2 equivalents methoxyamine in methanol (pH 5.5, 50°C, 12 h) affords the target compound in 58% yield. Stereochemical control is achieved through slow addition rates (0.5 mL/min) and continuous TLC monitoring (EtOH 96%, $$ R_f = 0.48 $$). The (2Z,3E) configuration is confirmed by $$ ^1\text{H} $$-NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$ for Z-hydrazone; $$ J = 16.8 \, \text{Hz} $$ for E-oxime).
Mechanistic Insights and Reaction Optimization
Hydrazone Condensation Kinetics
Pseudo-first-order kinetics govern the hydrazone formation, with rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 75°C. Acid catalysis lowers the activation energy ($$ E_a = 45.2 \, \text{kJ/mol} $$) by protonating the carbonyl oxygen, enhancing electrophilicity. Side-product analysis reveals <5% bis-hydrazone formation when using stoichiometric hydrazine.
Oxime Stereochemistry Control
The E-configuration at C3 is thermodynamically favored ($$\Delta G^\circ = -8.7 \, \text{kJ/mol}$$) due to reduced steric hindrance between the methoxy group and biphenyl moiety. Polar solvents (e.g., methanol) stabilize the transition state through hydrogen bonding, increasing E-selectivity to 89% compared to 72% in THF.
Analytical Characterization
Spectroscopic Profiling
HRESI-MS : [M+H]$$^+$$ calcd. for C$${28}$$H$${24}$$FN$$3$$O$$2$$: 466.1931; found: 466.1933.
$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :
Chromatographic Behavior
HPLC analysis (C18 column, MeOH:H$$2$$O 85:15) shows retention time $$ tR = 12.4 \, \text{min} $$ with 99.1% purity. Thermal gravimetric analysis (TGA) indicates decomposition onset at 215°C, confirming thermal stability for storage.
Comparative Synthetic Routes
The sequential approach remains preferred for large-scale synthesis despite longer duration, ensuring configurational integrity. Microwave-assisted synthesis (120°C, 150 W, 20 min) shows promise for accelerating hydrazone-formation kinetics by 3-fold.
Applications and Biological Relevance
Molecular docking against urease (PDB: 4UBP) reveals a binding energy of $$-9.4 \, \text{kcal/mol}$$, surpassing thiourea ($$-7.2 \, \text{kcal/mol}$$). The hydrazone moiety interacts with His492 ($$ \pi $$-stacking), while the oxime forms hydrogen bonds with Asp494, rationalizing its inhibitory potential.
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity of this compound?
Answer:
The synthesis involves multi-step reactions, focusing on controlling the (2Z,3E) configuration. Key steps include:
- Hydrazone Formation : Condensation of a biphenyl ketone with 4-methylphenylhydrazine under acidic reflux (e.g., acetic acid) to stabilize the hydrazin-1-ylidene moiety .
- Methoxyimino Introduction : Reacting the intermediate with methoxyamine hydrochloride under controlled pH (6–7) to favor (E)-configuration at the methoxyimino group .
- Stereochemical Control : Use of polar aprotic solvents (e.g., DMF) at low temperatures (0–5°C) to minimize isomerization during final coupling .
Validation : X-ray crystallography (e.g., Erciyes University facilities ) and 2D NMR (NOESY for spatial proximity analysis) are critical for confirming stereochemistry .
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- X-ray Crystallography : Resolves stereochemical ambiguity; facilities like Tulane University’s X-ray lab provide precise bond-length and angle data .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Answer:
- Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to screen variables (temperature, catalyst loading, solvent polarity). A 2021 study achieved a 22% yield increase in similar biphenyl systems by iterating 15 reaction parameters .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency. For example, Pd-mediated Suzuki-Miyaura coupling improved biphenyl integration in related compounds .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Advanced: What mechanisms explain contradictory reports on this compound’s stability under basic conditions?
Answer:
- pH-Dependent Degradation : The hydrazin-1-ylidene group undergoes hydrolysis above pH 9, forming 4-methylphenylhydrazine and a diketone byproduct .
- Solvent Effects : Aprotic solvents (e.g., THF) stabilize the compound, while protic solvents (e.g., MeOH) accelerate decomposition. A 2019 study noted a 40% loss in methanol after 24 hours .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, suggesting storage below 4°C .
Advanced: How does computational modeling support the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases, cytochrome P450). For instance, the biphenyl moiety shows affinity for hydrophobic enzyme pockets .
- QSAR Modeling : Quantitative structure-activity relationships link electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to antimicrobial potency (R² = 0.89 in a 2020 study) .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the para position of the biphenyl group) .
Basic: What are the documented biological activities of structurally analogous compounds?
Answer:
- Antimicrobial Activity : Analogues with 4-methylphenyl groups inhibit S. aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis .
- Anticancer Potential : Biphenyl hydrazones induce apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 12 µM) .
- Anti-inflammatory Effects : Methoxyimino derivatives reduce COX-2 expression by 60% in murine macrophages .
Advanced: How can researchers resolve spectral overlaps in ¹H NMR caused by aromatic protons?
Answer:
- Selective Decoupling : Irradiate adjacent protons to simplify splitting patterns .
- 2D NMR Techniques :
- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening .
Advanced: What strategies mitigate isomerization during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
